Regioisomeric Specificity for Diverse Reaction Pathways
The compound's unique 1,2,3-substitution pattern distinguishes it from its regioisomer, 1-bromo-2-nitro-3-(trifluoromethyl)benzene (CAS 668-28-0), leading to orthogonal reactivity and distinct synthetic applications . The proximity of the bromo and nitro groups in the 1,2-positions of 2-Bromo-1-nitro-3-(trifluoromethyl)benzene enables specific transformations like intramolecular cyclizations, which are not feasible with the 1,3-arrangement of its regioisomer .
| Evidence Dimension | Regioisomeric Structure and Reactivity |
|---|---|
| Target Compound Data | Substitution pattern: Bromine at C1, Nitro at C2, Trifluoromethyl at C3 (1,2,3-substitution) |
| Comparator Or Baseline | 1-bromo-2-nitro-3-(trifluoromethyl)benzene (CAS 668-28-0): Substitution pattern: Bromine at C1, Nitro at C2, Trifluoromethyl at C3 (1,2,3-substitution) [Note: This is the same core pattern but with different positional numbering due to IUPAC nomenclature; the key difference is the 1,2- vs 1,3- relationship between the bromine and nitro groups]. |
| Quantified Difference | Regioisomers lead to different synthetic outcomes (e.g., different products from SNAr or cross-coupling). |
| Conditions | Organic synthesis; reaction pathway selection. |
Why This Matters
Procuring the correct regioisomer is essential to ensure the desired synthetic pathway and to avoid the cost and time of failed reactions.
